molecular formula C16H24N2O3 B5691065 N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide

N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B5691065
M. Wt: 292.37 g/mol
InChI Key: AVJRKQWQDNGFEV-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide, also known as CX717, is a novel compound that has gained attention for its potential cognitive enhancing effects. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.

Mechanism of Action

N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and learning and memory processes in the brain. By enhancing the activity of AMPA receptors, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide increases the strength and duration of excitatory synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine, dopamine, and noradrenaline in the brain, which are neurotransmitters involved in attention, arousal, and motivation. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to increase cerebral blood flow and oxygen consumption in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its ability to improve cognitive function without causing significant side effects or toxicity. It has also been shown to have a wide therapeutic window, meaning that it can be administered at high doses without causing adverse effects. However, one limitation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its relatively short half-life, which requires frequent dosing to maintain its effects.

Future Directions

There are several potential future directions for research on N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide as a potential treatment for cognitive impairment associated with traumatic brain injury and stroke. Additionally, the use of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in combination with other cognitive enhancers, such as cholinesterase inhibitors and NMDA receptor antagonists, is an area of potential research.

Synthesis Methods

N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide can be synthesized through a multistep process involving the reaction of cyclooctanone with 4-methoxy-2-bromoacetophenone, followed by the reaction of the resulting compound with hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to form the amine, which is subsequently acetylated with acetic anhydride to yield N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.

Scientific Research Applications

N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been extensively studied in preclinical and clinical trials for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and healthy human subjects. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been investigated as a potential treatment for cognitive impairment associated with aging, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-21-14-10-7-11-18(16(14)20)12-15(19)17-13-8-5-3-2-4-6-9-13/h7,10-11,13H,2-6,8-9,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJRKQWQDNGFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN(C1=O)CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide

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